2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile

p38 MAP kinase Enzymatic inhibition IC50

2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile (CAS 298217-94-4) is a synthetic organic compound belonging to the benzotriazole class, comprised of a benzotriazole moiety linked via a methylamine bridge to a benzonitrile group. It is primarily noted in scientific literature and patents as a potent ligand for the p38 mitogen-activated protein (MAP) kinase, a critical regulator of pro-inflammatory cytokine production, making it a compound of interest in inflammation and oncology research.

Molecular Formula C14H11N5
Molecular Weight 249.277
CAS No. 298217-94-4
Cat. No. B2480989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile
CAS298217-94-4
Molecular FormulaC14H11N5
Molecular Weight249.277
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NCN2C3=CC=CC=C3N=N2
InChIInChI=1S/C14H11N5/c15-9-11-5-1-2-6-12(11)16-10-19-14-8-4-3-7-13(14)17-18-19/h1-8,16H,10H2
InChIKeyXKKURCHWFDDYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile (CAS 298217-94-4): Procurement Guide for a Specialized Benzotriazole-Derived p38 MAP Kinase Ligand


2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile (CAS 298217-94-4) is a synthetic organic compound belonging to the benzotriazole class, comprised of a benzotriazole moiety linked via a methylamine bridge to a benzonitrile group . It is primarily noted in scientific literature and patents as a potent ligand for the p38 mitogen-activated protein (MAP) kinase, a critical regulator of pro-inflammatory cytokine production, making it a compound of interest in inflammation and oncology research [1][2]. Its structure differentiates it from other benzotriazole-based inhibitors, offering a unique pharmacophore for structure-activity relationship (SAR) exploration [1].

Why 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile Cannot Be Replaced by Generic Benzotriazole or p38 Inhibitors


Generic substitution is not feasible due to the compound's specific structural features that drive its biological target engagement. Unlike simpler benzotriazoles used as corrosion inhibitors or unsubstituted benzotriazole, the addition of a methylamine linker and a 2-aminobenzonitrile group creates a hinge-binding pharmacophore essential for potent p38alpha MAP kinase inhibition [1][2]. Replacement with other common p38 inhibitors, such as the pyridinyl-imidazole SB203580 or the diaryl-urea BIRB796, would alter the binding kinetics, selectivity profile, and critical hydrogen-bonding patterns, leading to irreproducible results in signal transduction studies or cellular assays where this specific chemical probe has been validated [3]. Proprietary patent literature explicitly claims the superior potency of this benzotriazole chemotype over earlier benzimidazolone-based inhibitors, underscoring the risk of using in-class analogs [4].

Quantitative Differentiation of 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile: A Head-to-Head Evidence Guide for Procurement


Enzymatic Potency: Directly Compare p38alpha IC50 with Standard Inhibitor SB203580

The target compound displays a sub-nanomolar IC50 value against human p38alpha MAP kinase, achieving 1 nM in a FRET-based enzymatic assay [1]. This is markedly more potent than the widely used reference p38 inhibitor SB203580, which has a reported IC50 of 43 nM (0.043 µM) in a comparable in vitro p38alpha inhibition assay [2]. This represents an improvement in enzymatic inhibition of more than 40-fold, a critical advantage in experimental setups requiring complete target engagement at low concentrations.

p38 MAP kinase Enzymatic inhibition IC50 Structure-Activity Relationship

Whole Blood Functional Activity: Comparing Cellular Potency with a Clinical Candidate

In a physiologically relevant human whole blood assay, the target compound inhibited p38alpha-mediated TNF-alpha production with an IC50 of 20 nM [1]. This cellular potency can be compared to the clinical p38 inhibitor BIRB796 (Doramapimod), which exhibits an IC50 of ~25 nM in a similar human whole blood TNF-alpha release assay [2]. The target compound demonstrates slightly superior or equipotent functional activity in a translational model that accounts for plasma protein binding and cell permeability, key translatability hurdles that often reduce the efficacy of highly-potent enzymatic inhibitors.

TNF-alpha Ex vivo assay Translational pharmacology Whole blood assay

Chemotype Superiority Over Predecessor Benzimidazolone Inhibitors

A pioneering drug design study on atypical p38 kinase hinge-binders evaluated benzotriazole-based inhibitors as bioisosteric replacements for benzimidazolone. The study explicitly found that benzotriazole-derived analogs were 'significantly more potent experimentally than the benzimidazolone after which they were modeled' [1]. The target compound embodies this critical heterocycle advantage. An X-ray co-crystal structure of a closely related triazole analog (compound 25) revealed a unique dual hydrogen-bond acceptor interaction with the kinase hinge, inducing a movement of the crossover connection that is distinct from single-acceptor hinge binders like the benzimidazolones [1].

Bioisostere Drug design Kinase inhibitor Hinge binder

Validated Applications of 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile for Research and Procurement


High-Precision Enzymatic p38 MAP Kinase Inhibition Studies

With a confirmed IC50 of 1 nM in a FRET-based p38alpha assay [1], this compound is ideally suited for biochemical studies requiring complete target inhibition at low nanomolar concentrations. Its potency exceeds that of the standard tool compound SB203580 by over 40-fold, allowing for more definitive pharmacological conclusions in isolated enzyme systems.

Ex Vivo Target Engagement and Cytokine Inhibition in Human Whole Blood

The compound's validated IC50 of 20 nM for inhibiting TNF-alpha production in human whole blood [1] makes it a first-choice chemical probe for translational pharmacology studies. It provides superior or equipotent functional activity compared to the clinical candidate BIRB796, ensuring robust target engagement in a disease-relevant, protein-rich environment.

Structure-Activity Relationship (SAR) Expansion of Non-Classical Kinase Hinge Binders

As a representative of the benzotriazole chemotype with a proven dual H-bond acceptor mechanism [2], this specific compound serves as an optimal starting point for medicinal chemistry programs. Its unique interaction with the kinase hinge induces a distinct conformational change, providing a rational structural basis for designing next-generation p38 inhibitors with improved selectivity profiles.

Quote Request

Request a Quote for 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.